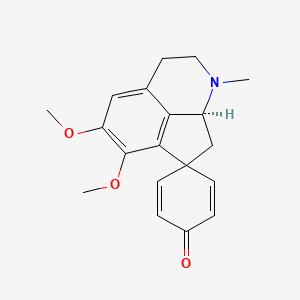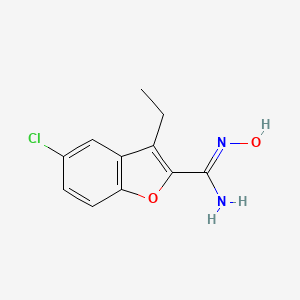
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is a complex organic compound with a unique structure that includes an indole core, a vinyl group, and an ethoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol typically involves multiple steps, starting with the preparation of the indole core. This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The vinyl group can be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The ethoxyphenyl substituent can be added through a nucleophilic substitution reaction, where an ethoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Heck reaction, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.
Aplicaciones Científicas De Investigación
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
83949-66-0 |
|---|---|
Fórmula molecular |
C28H32N2O2 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
2-[(E)-2-[4-[(4-ethoxyphenyl)methylamino]phenyl]ethenyl]-1,3,3-trimethylindol-2-ol |
InChI |
InChI=1S/C28H32N2O2/c1-5-32-24-16-12-22(13-17-24)20-29-23-14-10-21(11-15-23)18-19-28(31)27(2,3)25-8-6-7-9-26(25)30(28)4/h6-19,29,31H,5,20H2,1-4H3/b19-18+ |
Clave InChI |
MUCOJCWLAZJKRA-VHEBQXMUSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)/C=C/C3(C(C4=CC=CC=C4N3C)(C)C)O |
SMILES canónico |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)C=CC3(C(C4=CC=CC=C4N3C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)









